molecular formula C13H18O5 B13839053 3-Destertbutylamino-3-hydroxy Nadolol

3-Destertbutylamino-3-hydroxy Nadolol

Cat. No.: B13839053
M. Wt: 254.28 g/mol
InChI Key: DZALRMMUMGVECL-QZNDUUOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Destertbutylamino-3-hydroxy Nadolol typically involves the modification of the Nadolol moleculeThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Destertbutylamino-3-hydroxy Nadolol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-Destertbutylamino-3-hydroxy Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(2R,3S)-5-(2,3-dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C13H18O5/c14-6-9(15)7-18-13-3-1-2-8-4-11(16)12(17)5-10(8)13/h1-3,9,11-12,14-17H,4-7H2/t9?,11-,12+/m1/s1

InChI Key

DZALRMMUMGVECL-QZNDUUOJSA-N

Isomeric SMILES

C1[C@H]([C@H](CC2=C1C=CC=C2OCC(CO)O)O)O

Canonical SMILES

C1C(C(CC2=C1C=CC=C2OCC(CO)O)O)O

Origin of Product

United States

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